molecular formula C7H8BrNO B578712 (3-Amino-4-bromophenyl)methanol CAS No. 1261666-42-5

(3-Amino-4-bromophenyl)methanol

Cat. No.: B578712
CAS No.: 1261666-42-5
M. Wt: 202.051
InChI Key: VJLXWTVCZAXNHM-UHFFFAOYSA-N
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Description

(3-Amino-4-bromophenyl)methanol is an organic compound with the molecular formula C7H8BrNO It is characterized by the presence of an amino group (-NH2) and a bromine atom (-Br) attached to a benzene ring, along with a hydroxymethyl group (-CH2OH)

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Amino-4-bromophenyl)methanol typically involves the bromination of aniline derivatives followed by reduction and hydroxymethylation. One common method is the bromination of 3-nitroaniline to yield 3-nitro-4-bromoaniline, which is then reduced to 3-amino-4-bromoaniline. The final step involves the hydroxymethylation of 3-amino-4-bromoaniline to produce this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: (3-Amino-4-bromophenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group in precursor compounds can be reduced to an amino group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 3-amino-4-bromobenzaldehyde or 3-amino-4-bromobenzoic acid.

    Reduction: Conversion of 3-nitro-4-bromoaniline to 3-amino-4-bromoaniline.

    Substitution: Replacement of the bromine atom with other functional groups, such as methoxy or tert-butyl groups.

Scientific Research Applications

(3-Amino-4-bromophenyl)methanol has diverse applications in scientific research:

Comparison with Similar Compounds

    (3-Amino-4-chlorophenyl)methanol: Similar structure but with a chlorine atom instead of bromine.

    (3-Amino-4-fluorophenyl)methanol: Contains a fluorine atom instead of bromine.

    (3-Amino-4-iodophenyl)methanol: Features an iodine atom in place of bromine.

Comparison: (3-Amino-4-bromophenyl)methanol is unique due to the presence of the bromine atom, which imparts distinct reactivity and interaction properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and biological activity, making it a valuable compound for specific applications .

Biological Activity

Introduction

(3-Amino-4-bromophenyl)methanol, with the molecular formula C7_7H8_8BrNO, is a compound characterized by the presence of an amino group (-NH2_2), a bromine atom (-Br), and a hydroxymethyl group (-CH2_2OH) attached to a benzene ring. This unique structure suggests potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Structure and Composition

ComponentDescription
Molecular FormulaC7_7H8_8BrNO
Functional GroupsAmino (-NH2_2), Bromine (-Br), Hydroxymethyl (-CH2_2OH)
Molecular Weight202.05 g/mol

The biological activity of this compound is hypothesized to involve various mechanisms:

  • Antimicrobial Activity : The compound may disrupt bacterial cell membranes or inhibit essential enzymes, leading to cell death.
  • Anticancer Properties : It is suggested that the compound can induce apoptosis in cancer cells by activating specific signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, studies have shown that similar compounds can effectively inhibit the growth of Gram-positive and Gram-negative bacteria. The effectiveness is often attributed to the compound's ability to penetrate bacterial cell walls and interfere with metabolic processes.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. For example:

  • Cell Line Studies : In vitro assays using human melanoma A375 and colon adenocarcinoma HT-29 cell lines demonstrated that derivatives of related compounds exhibit cytotoxic effects, suggesting that this compound may share similar properties .
  • Mechanistic Insights : The compound may act on specific molecular targets within cancer cells, leading to programmed cell death. Research has indicated that compounds with similar structures can inhibit tubulin polymerization, which is crucial for cancer cell division .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

CompoundBiological ActivityNotable Differences
(3-Amino-4-chlorophenyl)methanolAntimicrobial and anticancer propertiesChlorine atom instead of bromine
(3-Amino-4-fluorophenyl)methanolLimited data availableFluorine atom impacts reactivity
(3-Amino-4-iodophenyl)methanolPotentially lower activityIodine atom may reduce biological efficacy

Case Studies

  • In Vitro Studies : A study conducted on synthesized derivatives showed that modifications in the bromine position could enhance anticancer activity against specific tumor types, indicating that this compound might be a promising lead compound in drug development .
  • Animal Models : Experimental tests in murine models have demonstrated that related compounds exhibit significant reductions in tumor size, suggesting that further investigation into this compound could yield valuable therapeutic agents for cancer treatment .

Properties

IUPAC Name

(3-amino-4-bromophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c8-6-2-1-5(4-10)3-7(6)9/h1-3,10H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJLXWTVCZAXNHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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